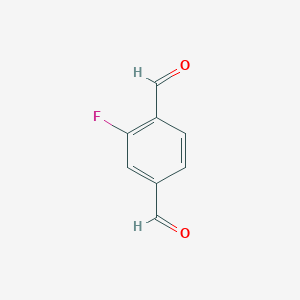
2-Fluoroterephthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroterephthalaldehyde is an organic compound with the molecular formula C8H5FO2. It is a derivative of terephthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoroterephthalaldehyde can be synthesized through several methods. One common approach involves the fluorination of terephthalaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the presence of a solvent like acetonitrile to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoroterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoroterephthalic acid.
Reduction: 2-Fluoroterephthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoroterephthalaldehyde has several applications in scientific research:
Material Science: It is used in the synthesis of fluorinated covalent organic frameworks (COFs) and polymers, which have applications in gas storage and separation.
Biological Research: It serves as a building block for the synthesis of fluorescent probes and sensors used in biological imaging and detection.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Environmental Science: It is used in the development of materials for environmental remediation, such as adsorbents for removing pollutants from water.
Mechanism of Action
The mechanism of action of 2-fluoroterephthalaldehyde largely depends on its application. In material science, its fluorine atom enhances the stability and reactivity of the resulting polymers and frameworks. In biological applications, the compound’s aldehyde groups can form Schiff bases with amines, leading to the formation of fluorescent compounds that can be used for imaging and detection .
Comparison with Similar Compounds
Similar Compounds
Terephthalaldehyde: The parent compound without the fluorine substitution.
2,3,5,6-Tetrafluoroterephthalaldehyde: A compound with four fluorine atoms on the benzene ring.
2-Chloroterephthalaldehyde: A similar compound where the fluorine atom is replaced by chlorine.
Uniqueness
2-Fluoroterephthalaldehyde is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterpart. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications .
Properties
Molecular Formula |
C8H5FO2 |
|---|---|
Molecular Weight |
152.12 g/mol |
IUPAC Name |
2-fluoroterephthalaldehyde |
InChI |
InChI=1S/C8H5FO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H |
InChI Key |
CVCLKHOVULHASK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate](/img/structure/B12514992.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

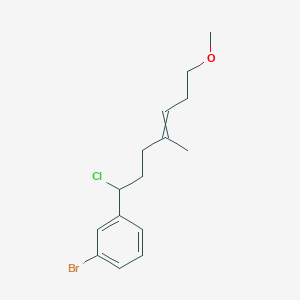
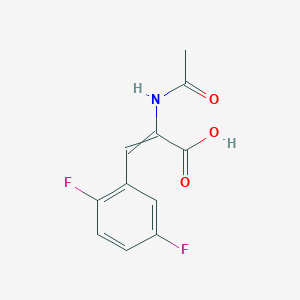
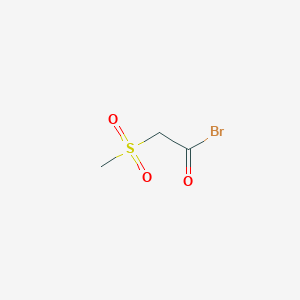
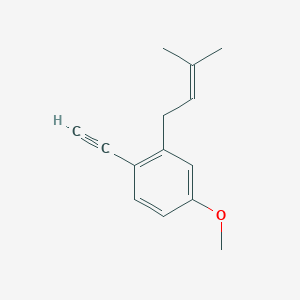
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)

![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)
